molecular formula C7H8N2O2 B050381 Methyl 2-aminonicotinate CAS No. 14667-47-1

Methyl 2-aminonicotinate

Cat. No. B050381
CAS RN: 14667-47-1
M. Wt: 152.15 g/mol
InChI Key: NZZDEODTCXHCRS-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

Bromine (0.7 mL, 14 mmole) was added dropwise to a stirred solution of methyl 2-aminonicotinate (2.0 g, 13 mmole) in HOAc (50 mL). A suspension formed within 30 min. The reaction was allowed to stir at room temperature for 2 h, then was concentrated under vacuum. The residue was triturated with 1.0 N Na2CO3 (50 mL) and the solid was collected by suction filtration. The solid was washed with H2O (50 mL) and dried under vacuum to give the title compound (2.95 g, 98%) as a pale yellow solid: 1H NMR (400 MHz, CDCl3) δ 8.24 (d, J=2.5 Hz, 1 H), 8.23 (d, J=2.5 Hz, 1 H), 6.40 (br s, 2 H), 3.90 (s, 3 H).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[N:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]>CC(O)=O>[NH2:3][C:4]1[N:13]=[CH:12][C:11]([Br:1])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=N1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A suspension formed within 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 1.0 N Na2CO3 (50 mL)
FILTRATION
Type
FILTRATION
Details
the solid was collected by suction filtration
WASH
Type
WASH
Details
The solid was washed with H2O (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C=N1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.